molecular formula C21H21N3O3S B2667289 N-benzyl-2-((6-(2,5-dimethoxyphenyl)pyridazin-3-yl)thio)acetamide CAS No. 899740-47-7

N-benzyl-2-((6-(2,5-dimethoxyphenyl)pyridazin-3-yl)thio)acetamide

Cat. No.: B2667289
CAS No.: 899740-47-7
M. Wt: 395.48
InChI Key: ZIONDHKVKXJHNY-UHFFFAOYSA-N
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Description

N-benzyl-2-((6-(2,5-dimethoxyphenyl)pyridazin-3-yl)thio)acetamide is a useful research compound. Its molecular formula is C21H21N3O3S and its molecular weight is 395.48. The purity is usually 95%.
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Scientific Research Applications

Antifolate Design and Synthesis

N-benzyl-2-[6-(2,5-dimethoxyphenyl)pyridazin-3-yl]sulfanylacetamide and its analogues have been explored as potential dihydrofolate reductase (DHFR) inhibitors. One study synthesized classical and nonclassical antifolates, focusing on their potential as antitumor agents. For instance, the classical antifolate N-{4-[(2,4-diamino-5-ethyl-7H-pyrrolo[2,3-d]pyrimidin-6-yl)sulfanyl]benzoyl}-l-glutamic acid was an effective inhibitor of human DHFR and demonstrated inhibitory effects on tumor cell growth in culture (Gangjee et al., 2007).

Dual Inhibition of PI3K/mTOR

Research has been conducted on derivatives of N-benzyl-2-[6-(2,5-dimethoxyphenyl)pyridazin-3-yl]sulfanylacetamide for dual inhibition of phosphoinositide 3-kinase (PI3K) and mammalian target of rapamycin (mTOR). For example, a study developed a compound that showed potent and efficacious inhibition of PI3Kα and mTOR, both in vitro and in vivo (Stec et al., 2011).

Synthesis of Novel Derivatives

There's significant interest in synthesizing novel derivatives of this compound for various biological applications. A study on triazolopyridine, pyridotriazine, and pyridine–pyrazole hybrid derivatives revealed their moderate to good binding energies on the target protein and showcased antimicrobial and antioxidant activity (Flefel et al., 2018).

Peripheral Benzodiazepine Receptor Study

The compound's analogues have been synthesized and evaluated for their affinity and selectivity for peripheral benzodiazepine receptors (PBRs), indicating potential applications in studying neurodegenerative disorders using positron emission tomography (Fookes et al., 2008).

Cytotoxicity and Enzyme Inhibition

Some derivatives of N-benzyl-2-[6-(2,5-dimethoxyphenyl)pyridazin-3-yl]sulfanylacetamide have been investigated for their cytotoxic activities on tumor and non-tumor cell lines, as well as their inhibitory effects on enzymes like carbonic anhydrase isoenzymes (Kucukoglu et al., 2016).

Antimalarial and COVID-19 Applications

A study explored the reactivity of N-(phenylsulfonyl)acetamide derivatives for antimalarial activity and characterized their ADMET properties. One of the synthesized sulfonamides demonstrated excellent antimalarial activity and was also investigated for potential efficacy against COVID-19 (Fahim & Ismael, 2021).

Molecular Docking and Biological Evaluation

The compound and its derivatives have been a focus of molecular docking and biological evaluation studies, aiming to understand their interaction with various proteins and potential as therapeutic agents. For instance, novel 2-[(2-{[5-(Pyridin-4-yl)-1, 3, 4-Oxadiazol-2-yl]Sulfanyl}Ethyl)Sulfanyl]-1,3-Benzoxazole compounds were synthesized and evaluated for their antimicrobial, antioxidant, and antitubercular activities (Fathima et al., 2021).

Properties

IUPAC Name

N-benzyl-2-[6-(2,5-dimethoxyphenyl)pyridazin-3-yl]sulfanylacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H21N3O3S/c1-26-16-8-10-19(27-2)17(12-16)18-9-11-21(24-23-18)28-14-20(25)22-13-15-6-4-3-5-7-15/h3-12H,13-14H2,1-2H3,(H,22,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZIONDHKVKXJHNY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=C(C=C1)OC)C2=NN=C(C=C2)SCC(=O)NCC3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H21N3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

395.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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